2-(4-chlorophenyl)-N-(3-ethoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
This compound belongs to the pyrazoloquinoline carboxamide class, characterized by a fused pyrazole-quinoline core. The 4-chlorophenyl substituent at position 2 and the 3-ethoxypropyl carboxamide at position 8 distinguish it structurally. Such modifications are often designed to optimize pharmacokinetic properties (e.g., solubility, bioavailability) and target-binding affinity, particularly in therapeutic contexts like kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3-ethoxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-2-30-11-3-10-24-21(28)14-4-9-19-17(12-14)20-18(13-25-19)22(29)27(26-20)16-7-5-15(23)6-8-16/h4-9,12-13,26H,2-3,10-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYMBJJBNHUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-ethoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-ethoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of substituted pyrazoloquinolines .
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-ethoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-ethoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The pyrazolo[4,3-c]quinoline scaffold is shared among analogs, but substituent variations significantly influence physicochemical and biological behavior:
Key Observations:
- Substituent Effects on Solubility : The 3-ethoxypropyl group in the target compound introduces an ether linkage, enhancing hydrophilicity compared to the ethyl ester in or aromatic substituents in .
- Chlorophenyl Position: The 4-chlorophenyl group (target compound) may confer stronger π-π stacking interactions vs.
- Rigidity vs. Flexibility: The hexahydroquinoline core in introduces conformational flexibility, possibly reducing binding affinity compared to the planar pyrazoloquinoline system.
Pharmacological Implications (Inferred from Structural Trends)
While direct biological data for the target compound are unavailable, structural analogs suggest:
- Carboxamide vs. Ester Groups : The carboxamide in the target compound and may improve metabolic stability compared to the ester in , which is prone to hydrolysis.
- Aromatic vs. Aliphatic Substituents : The 3-ethoxypropyl chain (aliphatic) could reduce cytotoxicity relative to aromatic groups (e.g., 2-methoxyphenylmethyl in ), as seen in similar drug candidates .
Biological Activity
2-(4-chlorophenyl)-N-(3-ethoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide, with CAS number 1251695-38-1, is a synthetic compound that belongs to the class of pyrazoloquinolines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The aim of this article is to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C22H21ClN4O3
- Molecular Weight : 424.9 g/mol
The precise mechanism of action for this compound is not fully understood; however, it is believed to interact with specific biological targets such as enzymes or receptors involved in inflammatory and cancer pathways. Research indicates that compounds in this class may inhibit certain kinases or modulate signaling pathways related to cell proliferation and survival.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazoloquinoline derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
| Study | Findings |
|---|---|
| Al-Suwaidan et al., 2016 | Demonstrated significant antitumor activity in vitro against breast cancer cells. |
| Mohamed et al., 2016 | Reported that similar compounds inhibited cell proliferation in lung cancer models. |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazoloquinolines are known to exhibit inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses.
| Study | Findings |
|---|---|
| Gursoy & Karal, 2003 | Found that derivatives reduced inflammation markers in animal models. |
| El-Sayed et al., 2017 | Showed a decrease in edema formation in rat paw models treated with similar compounds. |
Antimicrobial Activity
Research has indicated that pyrazoloquinolines possess antimicrobial properties against a range of pathogens. The structural features of this compound may contribute to its effectiveness.
| Study | Findings |
|---|---|
| Pandey et al., 2009 | Reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Al-Majidi & Al-Khuzaie, 2015 | Identified significant antifungal activity against Candida species. |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on the effects of pyrazoloquinoline derivatives on human breast cancer cells revealed that treatment with these compounds resulted in a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways.
-
Case Study on Anti-inflammatory Effects :
- In a controlled experiment involving rat models with induced paw edema, administration of the compound significantly reduced swelling compared to control groups. Histological analysis confirmed decreased inflammatory cell infiltration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
